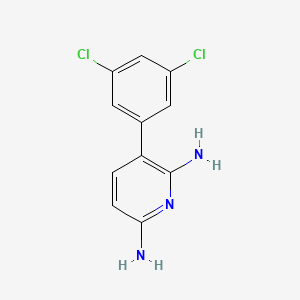

3-(3,5-dichlorophenyl)pyridine-2,6-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9Cl2N3 |

|---|---|

Molecular Weight |

254.11 g/mol |

IUPAC Name |

3-(3,5-dichlorophenyl)pyridine-2,6-diamine |

InChI |

InChI=1S/C11H9Cl2N3/c12-7-3-6(4-8(13)5-7)9-1-2-10(14)16-11(9)15/h1-5H,(H4,14,15,16) |

InChI Key |

SWAGOYHEBUEXIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1C2=CC(=CC(=C2)Cl)Cl)N)N |

Origin of Product |

United States |

Molecular Interactions and Biological Target Elucidation

Identification and Characterization of Specific Biological Macromolecular Targets

Research into the biological targets of 3-(3,5-dichlorophenyl)pyridine-2,6-diamine has predominantly identified its potent inhibitory action against the proprotein convertase furin. nih.govresearchgate.netnih.govresearchgate.net Furin is a crucial enzyme involved in the processing of a wide variety of proteins, including hormones, growth factors, and viral envelope proteins. researchgate.net

Enzyme Inhibition and Activation Profiling

The primary enzymatic target identified for the 3-(3,5-dichlorophenyl)pyridine (B8384926) scaffold is furin, a member of the proprotein convertase family of subtilisin-like proteases. nih.govresearchgate.net A series of derivatives based on this core structure have been synthesized and evaluated for their inhibitory potency against furin. The half-maximal inhibitory concentration (IC50) values for several of these compounds have been determined using biochemical assays, demonstrating potent, nanomolar-range inhibition. researchgate.net

These compounds exhibit a high degree of potency, with IC50 values in the low nanomolar range, indicating a strong inhibitory effect on furin activity. researchgate.net The substitution pattern on the pyridine (B92270) core significantly influences the inhibitory potency of these derivatives. nih.gov

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound 1 | Furin | 2.3 |

| Compound 2 | Furin | 1.3 |

| Compound 3 | Furin | 1.8 |

| Compound 4 | Furin | 2.6 |

| Compound 5 | Furin | 78 |

Receptor Binding and Ligand Affinity Studies

Based on the available scientific literature, specific receptor binding and ligand affinity studies for this compound are not extensively reported. The primary focus of research has been on its enzymatic inhibition profile, particularly against furin. While other substituted diaminopyridines have been explored as ligands for various receptors, such as adenosine (B11128) receptors, this line of investigation has not been a central theme for this specific dichlorophenyl-substituted pyridine.

Interaction with Other Biological Pathways and Protein Networks

The known interactions of this compound derivatives are primarily centered around the biological pathways regulated by furin. By inhibiting furin, these compounds can modulate the maturation of numerous secreted proteins. researchgate.net This has implications for pathways involved in viral infections, such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), where furin-mediated cleavage of the spike protein is a critical step for viral entry. nih.govnih.gov Additionally, the inhibition of furin can affect the production of Transforming Growth Factor-beta (TGF-β), a key signaling molecule in processes such as fibrosis. nih.gov

Mechanistic Investigations of Biological Activity at the Molecular Level

The mechanism by which this compound and its derivatives inhibit their target has been a subject of detailed structural and biophysical investigation.

Elucidation of Inhibitory Mechanisms (e.g., Competitive, Non-Competitive, Allosteric Modulation)

Structural and biochemical studies have revealed that derivatives of this compound act as competitive inhibitors of furin through a unique "induced-fit" mechanism. nih.govresearchgate.net This mode of inhibition involves a significant conformational rearrangement of the enzyme's active site upon inhibitor binding. nih.govnih.govscienceopen.com

X-ray crystallography has shown that the binding of these inhibitors causes a central tryptophan residue (Trp254) in the active site of furin to be displaced. researchgate.netresearchgate.net This movement exposes a previously buried hydrophobic pocket, into which the 3,5-dichlorophenyl moiety of the inhibitor is inserted. nih.govnih.govscienceopen.com This induced rearrangement forms an extended hydrophobic surface patch within the active-site cleft. nih.govresearchgate.net The inhibitor essentially traps the enzyme in a conformation that is incompatible with productive substrate binding. researchgate.net A salt bridge formed between a basic nitrogen in the inhibitor and the glutamic acid residue Glu236 of furin appears to be a key anchoring interaction. nih.gov

Kinetic Characterization of Ligand-Target Association and Dissociation

The kinetic profile of the interaction between this compound derivatives and furin has been characterized using techniques such as surface plasmon resonance (SPR). nih.gov These studies have revealed that the compounds bind tightly to furin and exhibit slow dissociation rates. nih.govresearchgate.net

The slow off-rates (k_off) result in prolonged residence times (τ) of the inhibitor on the enzyme, which is a desirable characteristic for sustained target engagement. researchgate.net This tight binding and slow dissociation are consistent with the induced-fit mechanism, where the significant conformational changes upon binding contribute to the stability of the enzyme-inhibitor complex. nih.gov

| Compound | k_off (s⁻¹) | Residence Time (τ) (min) |

|---|---|---|

| Compound 1 | (1.8 ± 0.6) x 10⁻⁴ | 92 |

| Compound 3 | (3.1 ± 2.2) x 10⁻⁴ | 53.7 |

Conformational Changes and Induced-Fit Binding Mechanisms

The binding mechanism of (3,5-dichlorophenyl)pyridine-derived compounds has been notably characterized by an induced-fit model, particularly in their interaction with the proprotein convertase furin. nih.govnih.gov Structural, biophysical, and biochemical analyses have elucidated that these inhibitors prompt a significant conformational rearrangement of the enzyme's active-site cleft. nih.govnih.govfigshare.com

Upon binding, the inhibitors cause the exposure of a previously buried tryptophan residue (Trp254). nih.govresearchgate.net This movement initiates the formation of an extended hydrophobic surface patch. The 3,5-dichlorophenyl group of the inhibitor then inserts itself into this newly created binding pocket. nih.govnih.govresearchgate.net This induced rearrangement is substantial, with the tryptophan residue rotating almost 180 degrees around its chi-1 dihedral to an "open" orientation, effectively acting as a molecular gate. researchgate.net

This unique induced-fit binding mechanism is consistent with observations of slow off-rate binding kinetics and enhanced structural stabilization of the enzyme-inhibitor complex. nih.govnih.gov Techniques such as surface plasmon resonance (SPR) have confirmed slow dissociation of these inhibitors from furin, with residence times observed to be over 50 minutes. nih.gov Furthermore, differential scanning fluorimetry experiments have shown that inhibitor binding increases the melting temperature of furin, indicating strong structural stabilization. nih.gov The discovery of this novel furin conformation opens new avenues for structure-based drug discovery. nih.govnih.gov

Key Biological Target Classes Investigated for Pyridine-2,6-Diamine Derivatives

The pyridine-2,6-diamine scaffold and its derivatives have been explored as inhibitors for a range of critical biological targets.

Glycogen Synthase Kinase-3 Alpha (GSK-3α)

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in multiple cellular biochemical pathways, particularly those related to energy regulation. nih.govnih.gov As such, it is considered an attractive pharmacological target for various diseases. nih.gov A novel series of derivatives based on 5-nitro-N2-(2-(pyridine-2ylamino)ethyl)pyridine-2,6-diamine has been synthesized and shown to potently inhibit GSK-3. nih.gov These compounds have demonstrated potency in the low nanomolar range while also showing remarkable selectivity against other kinases like the cyclin-dependent protein kinase CDC2. nih.gov The X-ray co-crystal structure of human GSK-3β in complex with one of these derivatives has provided insights into the structural determinants responsible for the series' potency and selectivity. nih.gov

Proprotein Convertase Furin

Furin, a member of the proprotein convertase (PC) family, is a subtilisin-like protease involved in the maturation of numerous secreted proteins by cleaving them at specific multibasic recognition sites. nih.govnih.gov It is a well-characterized enzyme that is implicated in various disease processes, including the activation of bacterial toxins and viral proteins. nih.govresearchgate.net

(3,5-Dichlorophenyl)pyridine-derived compounds have been identified as potent inhibitors of furin. nih.govnih.govfigshare.com The binding mechanism, as detailed in section 3.2.3, involves a significant induced-fit conformational change in the enzyme's active site. nih.govnih.gov The inhibitory activity of several (3,5-dichlorophenyl)pyridine-based compounds against furin has been quantified, as shown in the table below. The binding of these inhibitors leads to a notable increase in the thermal stability of the furin-inhibitor complex. nih.gov

| Compound | Reported IC50 (Enzyme Assay) | Reported IC50 (Cell-based Assay) | Increase in Melting Temp. (ΔTm in °C) | Reference |

|---|---|---|---|---|

| Compound 1 | Data not available in snippet | Data not available in snippet | 11.2 | nih.gov |

| Compound 2 | Data not available in snippet | Data not available in snippet | 11.6 | nih.gov |

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolism pathway, responsible for catalyzing the synthesis of 5,6,7,8-tetrahydrofolate. researchgate.net It is a critical target for various therapeutic agents, including antimicrobial and antineoplastic drugs. researchgate.net The majority of DHFR inhibitors share a common 2,4-diaminopyrimidine (B92962) scaffold, which is crucial for their interaction with the target enzyme. researchgate.netnih.gov

The structural similarity of the 2,6-diaminopyridine (B39239) core to the 2,4-diaminopyrimidine pharmacophore suggests its potential as a scaffold for DHFR inhibitors. Research into related structures, such as 2,4-diaminopyrido[3,2-d]pyrimidines, which are analogues of the known DHFR inhibitor piritrexim, has shown potent inhibition against DHFR from various organisms. consensus.app These studies highlight the importance of the diamino-heterocyclic structure for targeting the DHFR active site. The interaction of ligands with DHFR is known to induce conformational changes in the enzyme. nih.gov

Protein Tyrosine Phosphatase SHP2

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a key component in multiple signaling pathways, including RAS-ERK (also known as RAS-MAPK), PI3K-AKT, and JAK-STAT. nih.govnih.gov It has been identified as a significant target in oncology. nih.govrsc.org The development of small-molecule inhibitors for SHP2 has gained considerable attention, with a focus on allosteric inhibitors that stabilize the enzyme's inactive conformation. rsc.orgpdbj.org

Novel SHP2 inhibitors have been designed using scaffold hopping from known inhibitors, leading to the discovery of pyridine derivatives with potent activity. nih.gov For instance, (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol was identified as a highly potent and selective SHP2 inhibitor with an IC₅₀ value of 1.36 μM. nih.gov Molecular docking studies provide detailed information on the binding mode of these pyridine derivatives within the allosteric binding site of the SHP2 protein. nih.gov

Mitogen-Activated Protein Kinases (MAPKs)

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial for regulating a wide array of cellular processes. nih.gov Various kinases within these pathways have become important targets for drug discovery, particularly in cancer treatment. ijmphs.com Pyridine-based scaffolds are a common feature in the design of MAPK inhibitors. For example, 2-aminopyridine-based compounds have been developed as inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). nih.gov Similarly, pyrrolopyridine derivatives have been prepared and evaluated as potent and selective inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2 or MK-2). drugbank.com These inhibitors have demonstrated suppression of TNFα production and efficacy in inflammation models. drugbank.com

Research Findings on this compound and S-Adenosylmethionine Decarboxylase Remain Undocumented

Initial investigations into the interaction between the chemical compound this compound and the enzyme S-Adenosylmethionine Decarboxylase (AdoMetDC) have found no publicly available scientific literature or research data to characterize this specific relationship.

S-Adenosylmethionine Decarboxylase is a crucial enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. As such, AdoMetDC is a significant target in the development of therapeutic agents, particularly in the field of oncology. The enzyme catalyzes the decarboxylation of S-adenosylmethionine (SAM) to produce S-adenosylmethioninamine, a precursor for spermidine (B129725) and spermine (B22157) synthesis.

Despite a thorough search of scientific databases and scholarly articles, there is no documented evidence of this compound acting as an inhibitor or modulator of S-Adenosylmethionine Decarboxylase. Research associated with dichlorophenylpyridine derivatives has primarily focused on their interactions with other biological targets. For instance, compounds with a similar structural backbone have been investigated for their inhibitory effects on the enzyme furin. However, this is a distinct molecular target with a different physiological role.

Consequently, without any research findings on the subject, it is not possible to provide details on the molecular interactions, biological target elucidation, or any potential inhibitory activity of this compound specifically related to S-Adenosylmethionine Decarboxylase. The scientific community has not yet published any studies that would form the basis for such an analysis.

Further research would be required to determine if any interaction exists between this particular compound and AdoMetDC. Such studies would typically involve enzymatic assays to measure the compound's effect on AdoMetDC activity, followed by biophysical and structural studies to understand the mechanism of any observed interaction.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlating Structural Features with Biological Potency and Target Selectivity

The 3,5-dichlorophenyl group is an essential feature for the high potency observed in this class of inhibitors. nih.govacs.org Structural and biophysical studies have demonstrated that this moiety is critical for binding to the target enzyme, furin. nih.govresearchgate.net It does not interact with the enzyme's active site in its native state; instead, it drives a significant conformational change, an "induced-fit" mechanism, which is discussed further in section 4.3. nih.govresearchgate.net This rearrangement exposes a previously buried, cryptic hydrophobic pocket within the enzyme, into which the 3,5-dichlorophenyl group inserts itself. nih.govacs.org This interaction is predominantly driven by hydrophobic forces and is a key anchor for the inhibitor. acs.org

The substitution pattern on this phenyl ring is finely tuned for optimal activity. For instance, modifying the 3,5-dichloro pattern to a 3-fluoro-5-chloro or 3-fluoro-5-bromo arrangement has been shown to result in a 20-fold decrease or a 6-fold increase in potency, respectively. acs.org This indicates that both the size and electronic nature of the halogen substituents are important. The binding pocket also appears to have some asymmetry, as replacing one of the chlorine atoms with a larger methyl or difluoromethyl group is tolerated. acs.org Furthermore, the specific hydrophobic pocket created for the 3,5-dichlorophenyl group is not highly conserved across all human proprotein convertases (PCs), which may provide a pathway for developing inhibitors with greater selectivity for furin over other family members like PC7. nih.govacs.org

The pyridine (B92270) ring serves as the central scaffold, correctly orienting the critical 3,5-dichlorophenyl group and the substituents at the 2- and 6-positions for optimal interaction with the target enzyme. While extensive research has focused on the substituents attached to the pyridine core, studies detailing modifications of the pyridine ring itself within this specific inhibitor class are less common in the available literature.

For example, studies on a series of furin inhibitors based on this scaffold have shown that modifications to these cyclic amine moieties lead to substantial differences in inhibitory concentration (IC₅₀). The replacement of an amino group with a hydroxyl group on analogous piperidine-based scaffolds has been shown to slightly reduce activity. nih.gov In one series of furin inhibitors, an analog featuring a piperidine (B6355638) ring was found to have a lower potency compared to derivatives with piperazine-based substituents, which could be attributed to a less optimal fit in the enzyme's S4/S5 region. acs.org The addition of charged groups, such as an oxyacetic acid substituent, can also decrease potency due to potential electrostatic repulsion. acs.org

The cis-1,3-diamine configuration found in related synthetic mimetics of aminoglycosides is known to be important for RNA recognition, highlighting the stereochemical importance of amino group placement in target binding. nih.govucsd.edu For the 3-(3,5-dichlorophenyl)pyridine-2,6-diamine series, the protonated state of the nitrogen atoms in these substituents can facilitate favorable electrostatic interactions with the negatively charged substrate-binding cleft of furin. acs.org

| Compound Analogue | Substitution at 2- and 6- positions | IC₅₀ (nM) |

|---|---|---|

| Analogue 1 | Features a substituted piperazine (B1678402) moiety. | 2.3 |

| Analogue 2 | Features a piperazine with a terminal carboxyl group. | 1.3 |

| Analogue 3 | Similar to Analogue 2 with modification on the linker. | 1.8 |

| Analogue 4 | Features a different substitution pattern on the piperazine. | 2.6 |

| Analogue 5 | Features a substituted pyrrolidine (B122466) ring instead of piperazine. | 78 |

Table 1: Inhibitory potency (IC₅₀) of several 3-(3,5-dichlorophenyl)pyridine (B8384926) derivatives with different substitutions at the 2- and 6- positions against furin. Data sourced from biochemical assays. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. youtube.com These models allow for the prediction of activity for new, unsynthesized molecules, thereby guiding drug design and optimization. mdpi.com

To date, specific QSAR models for this compound derivatives as furin inhibitors have not been extensively reported in public-domain scientific literature. However, based on the rich SAR data available, a QSAR model for this series would likely rely on several key physicochemical descriptors:

Hydrophobic Parameters (e.g., LogP): Given the critical role of the hydrophobic interactions of the 3,5-dichlorophenyl group, descriptors related to lipophilicity would be paramount. The model would likely quantify the precise relationship between the hydrophobicity of substituents on the phenyl ring and inhibitory potency. youtube.comnih.gov

Electronic Parameters (e.g., Hammett constants, electrostatic potential): The observed differences in potency with fluoro, chloro, and bromo substitutions suggest that electronic effects (inductive and resonance effects) are significant. acs.org QSAR models could use descriptors of electron-withdrawing or -donating character to predict activity. youtube.com

Steric Parameters (e.g., Taft parameters, molecular volume): The size and shape of the substituents, particularly on the phenyl ring and the amino groups, are crucial for fitting into the enzyme's binding pockets. Steric descriptors would be necessary to model the geometric constraints of the receptor-ligand interaction. acs.orgyoutube.com

A successful 3D-QSAR model, which considers the three-dimensional conformation of the molecules, would be particularly powerful for this series, as it could map out the favorable and unfavorable steric and electrostatic interaction fields around the scaffold, providing a detailed roadmap for designing more potent and selective inhibitors. cresset-group.com

Analysis of Conformational Flexibility and its Biological Implications

A defining characteristic of the 3-(3,5-dichlorophenyl)pyridine inhibitor class is the profound conformational changes they induce in their biological target, furin. nih.govnih.gov This "induced-fit" mechanism is a departure from a simple lock-and-key interaction and has significant biological consequences. researchgate.net

Upon inhibitor binding, a key tryptophan residue (Trp254) in the furin active site, which normally guards a buried part of the enzyme, undergoes a rotational flip of nearly 180 degrees. researchgate.netresearchgate.net This movement acts as a "molecular gate," opening up the new, cryptic hydrophobic pocket that accommodates the inhibitor's 3,5-dichlorophenyl group. researchgate.net This substantial rearrangement of the enzyme's active site effectively blocks canonical substrate binding and leads to potent inhibition. researchgate.net

This induced-fit mechanism has direct implications for the inhibitor's properties and its biological effect:

Slow Binding Kinetics: The process of inducing a conformational change in the enzyme results in slow-on and slow-off binding kinetics. nih.gov Surface Plasmon Resonance (SPR) experiments have confirmed that these inhibitors dissociate from furin very slowly, leading to a long residence time on the target. nih.govresearchgate.net A longer residence time can translate to a more durable pharmacological effect.

Structural Stabilization: The formation of the stable inhibitor-enzyme complex leads to a significant increase in the thermal stability of the furin protein. nih.gov Differential scanning fluorimetry has shown that binding of these inhibitors can increase the melting temperature (Tₘ) of furin by up to 11.6 °C, an effect that correlates well with their inhibitory potency. nih.gov This stabilization is indicative of a very tight and well-ordered binding complex.

The unique conformation of furin when bound to these inhibitors offers new opportunities for structure-based drug discovery, potentially allowing for the design of next-generation inhibitors with even greater potency and selectivity. nih.gov

| Parameter | Analogue 1 | Analogue 3 | Unliganded Furin |

|---|---|---|---|

| Melting Temp. (Tₘ) Shift | +10.9 °C | +11.5 °C | N/A (Baseline: 57.7 °C) |

| Dissociation Rate (k_off) | (1.8 ± 0.6) × 10⁻⁴ s⁻¹ | (3.1 ± 2.2) × 10⁻⁴ s⁻¹ | N/A |

| Residence Time (τ) | 92 min | 53.7 min | N/A |

Table 2: Biophysical data demonstrating the impact of inhibitor binding on furin stability and kinetics. The increase in melting temperature (Tₘ) indicates structural stabilization, while the slow dissociation rate (k_off) and long residence time (τ) are hallmarks of the induced-fit mechanism. nih.govresearchgate.net

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking simulations are instrumental in predicting how a ligand, such as a derivative of "3-(3,5-dichlorophenyl)pyridine-2,6-diamine", might bind to a protein's active site. Such studies on this class of compounds have focused on their interaction with the proprotein convertase furin, a key enzyme in the maturation of many proteins and a target for broad-spectrum antiviral therapeutics. researchgate.netresearchgate.net

Table 1: Binding Characteristics of (3,5-dichlorophenyl)pyridine-based Furin Inhibitors

| Feature | Description | Source(s) |

| Binding Mechanism | Induced-fit | researchgate.net |

| Key Conformational Change | Exposure of a buried tryptophan residue, creating a new hydrophobic pocket. | researchgate.netresearchgate.net |

| Inhibitor Moiety Interaction | The 3,5-dichlorophenyl group inserts into the newly formed pocket. | researchgate.netresearchgate.net |

| Binding Kinetics | Slow off-rate, suggesting a long residence time and stable binding. | researchgate.net |

The interaction between (3,5-dichlorophenyl)pyridine-based inhibitors and furin involves several key amino acid residues and specificity pockets (S1-S4). researchgate.net A crucial interaction is the formation of a salt bridge between a nitrogen atom in the inhibitor's side chain (e.g., a piperidine (B6355638) or pyrrolidine (B122466) nitrogen) and the amino acid residue Glu236. researchgate.net This salt bridge appears to be a major element anchoring the inhibitor to the enzyme. researchgate.net

Additionally, water-bridged electrostatic interactions have been observed. For instance, a water molecule can mediate an interaction between the catalytic Asp153 residue, located near the S1 pocket of furin, and a piperazine (B1678402) moiety on the inhibitor. The S1-S4 specificity pockets, which typically accommodate the substrate's amino acid side chains, are also involved in the binding of these inhibitors, guiding their orientation within the active site. researchgate.net The substantial structural rearrangement induced by the inhibitor creates a unique binding environment distinct from that of the unliganded enzyme. researchgate.net

Table 2: Key Interactions between (3,5-dichlorophenyl)pyridine Inhibitors and Furin

| Interacting Inhibitor Part | Interacting Furin Residue/Pocket | Type of Interaction | Source(s) |

| Piperidine/Pyrrolidine Nitrogen | Glu236 | Salt Bridge | researchgate.net |

| Piperazine Moiety | Asp153 (catalytic residue) | Water-bridged electrostatic | |

| 3,5-dichlorophenyl group | Newly formed hydrophobic pocket | Hydrophobic interaction | researchgate.netresearchgate.net |

| General Scaffold | S1-S4 Specificity Pockets | General binding and orientation | researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic electronic properties of a molecule, which govern its stability, reactivity, and potential for intermolecular interactions.

Specific Density Functional Theory (DFT) studies detailing the molecular geometry and electronic properties of "this compound" were not identified in the reviewed scientific literature. Such studies, when performed, typically involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation and calculating various electronic properties like charge distribution and dipole moment. For related pyridine (B92270) derivatives, DFT calculations have been successfully used to interpret vibrational spectra and analyze molecular structures.

Analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals, are crucial for predicting a molecule's chemical reactivity and its ability to participate in charge transfer interactions. The energy gap between the HOMO and LUMO levels is an indicator of kinetic stability. However, specific HOMO-LUMO analyses for "this compound" were not found in the available literature. For other substituted pyridine compounds, these analyses have shown how electron-donating or withdrawing groups can alter the electron density distribution and the energy gap, thereby influencing the molecule's electronic transitions and reactivity.

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic nature of the interactions between a ligand, such as this compound, and its biological target. While specific MD studies on this exact diamine derivative are not extensively detailed in public literature, extensive research on the broader class of (3,5-dichlorophenyl)pyridine-based inhibitors, particularly those targeting the proprotein convertase furin, provides a robust model for its likely behavior. researchgate.netnih.govnih.gov

These studies reveal that the (3,5-dichlorophenyl)pyridine scaffold engages in a sophisticated "induced-fit" binding mechanism. nih.govscienceopen.com Upon binding, the inhibitor prompts a significant conformational rearrangement of the target enzyme's active-site cleft. researchgate.netnih.gov A key event in this process is the displacement of a tryptophan residue that typically resides in a buried position within the enzyme. researchgate.netscienceopen.com This movement exposes a new, extended hydrophobic surface patch. researchgate.netnih.gov The 3,5-dichlorophenyl group of the ligand then inserts itself into this newly formed hydrophobic pocket, establishing a stable and potent interaction. researchgate.netscienceopen.com

This induced-fit mechanism, characterized by major structural changes in the target protein, is consistent with findings from biophysical methods like surface plasmon resonance (SPR) and differential scanning fluorimetry. researchgate.netnih.gov These experiments on analogous compounds show slow off-rate binding kinetics, indicating that the inhibitor forms a long-lasting, stable complex with the enzyme. nih.govresearchgate.net The formation of this stable complex significantly increases the thermal stability of the enzyme, a hallmark of strong ligand binding. nih.gov The interactions are further stabilized by a network of contacts, including water-bridged electrostatic interactions with key catalytic residues in the active site. researchgate.net

Molecular dynamics simulations of a compound like this compound would aim to model these dynamic events over time, calculating the energetics of the conformational changes and predicting the residence time of the ligand in the binding pocket. Such simulations are crucial for understanding the structural basis of its potency and for guiding the design of new derivatives with enhanced binding affinity and specificity.

In Silico Prediction of Pharmacokinetic Parameters for Research Compound Optimization (e.g., Absorption, Distribution, Metabolism for drug-likeness)

Before a research compound can be considered for further development, its potential pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—must be evaluated. In silico computational tools provide a rapid and cost-effective way to predict these properties and assess the "drug-likeness" of a molecule like this compound, guiding its optimization. mdpi.comnih.gov

These predictive models are built on vast datasets of known drugs and their experimental ADME profiles. By analyzing a compound's structure, these tools can estimate various physicochemical and pharmacokinetic parameters. Key aspects of this computational analysis include:

Physicochemical Properties: Foundational parameters such as molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and rotatable bonds are calculated. These properties are critical inputs for rules-based filters that assess drug-likeness. mdpi.comresearchgate.net

Drug-Likeness Rules: The compound's properties are evaluated against established guidelines like Lipinski's Rule of Five. researchgate.net This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Adherence to such rules is an early indicator of potential oral bioavailability.

Absorption: Models predict human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). This helps determine the likelihood of the compound being absorbed into the bloodstream after oral administration.

Distribution: Predictions include the extent of plasma protein binding and the ability to cross the blood-brain barrier (BBB). High plasma protein binding can limit the amount of free compound available to act on its target, while BBB penetration is critical for drugs targeting the central nervous system.

Metabolism: The models can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes. Predicting which CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize the compound is crucial for anticipating drug-drug interactions. nih.gov

Excretion: Parameters related to clearance, such as total clearance and potential for renal excretion, can be estimated.

The table below illustrates the type of data generated from an in silico ADME prediction for a research compound like this compound. (Note: These are representative values for illustrative purposes and not experimental data for this specific compound).

| Parameter Category | Parameter | Predicted Value | Optimal Range |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight (g/mol) | 268.12 | 150 - 500 |

| logP (Lipophilicity) | 3.15 | -0.7 - 5.0 | |

| Topological Polar Surface Area (Ų) | 78.48 | 20 - 130 | |

| Lipinski's Rule of Five Violations | 0 | ≤ 1 | |

| Absorption | Human Intestinal Absorption (%) | High | > 80% |

| P-glycoprotein Substrate | No | No | |

| Distribution | Blood-Brain Barrier Permeation | Low | Varies by target |

| Plasma Protein Binding (%) | ~90% | Varies | |

| Metabolism | CYP2D6 Inhibitor | No | No |

| CYP3A4 Inhibitor | Yes | No |

This predictive data is vital for medicinal chemists to identify potential liabilities early in the drug discovery process. For example, a prediction of strong inhibition of a major CYP enzyme might flag a high risk for drug-drug interactions, prompting chemists to modify the molecule's structure to mitigate this effect while preserving its desired activity.

Advanced in Vitro Mechanistic and Biochemical Investigations

High-Throughput Screening (HTS) and Follow-up Enzyme Activity Assays (e.g., IC50, Ki Determination)

Derivatives of 3-(3,5-dichlorophenyl)pyridine-2,6-diamine have been identified as potent inhibitors of the proprotein convertase furin, a key enzyme in the maturation of numerous secreted proteins. nih.govresearchgate.net The inhibitory activity of these compounds was quantified using a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)-based furin activity assay. nih.govresearchgate.net This assay measures the cleavage of a specific substrate by furin, allowing for the determination of inhibitor potency.

The half-maximal inhibitory concentration (IC50) values were determined for a series of compounds derived from the core 3-(3,5-dichlorophenyl)pyridine (B8384926) structure. These studies revealed nanomolar potency against furin. For instance, using a transforming growth factor beta (TGFβ)-derived substrate, IC50 values for various analogs ranged from 1.3 nM to 78 nM. nih.gov When a substrate derived from the Spike (S) protein of a coronavirus was used, the IC50 values were as low as 0.8 nM and 1.1 nM for two of the compounds, highlighting their potent inhibitory effect. nih.gov

The table below summarizes the IC50 values for representative this compound derivatives against furin.

| Compound | Substrate | IC50 (nM) |

| Derivative 1 | TGFβ-derived | 2.3 |

| Derivative 1 | S-protein-derived | 1.1 |

| Derivative 2 | TGFβ-derived | 1.3 |

| Derivative 2 | S-protein-derived | 0.8 |

| Derivative 3 | TGFβ-derived | 1.8 |

| Derivative 4 | TGFβ-derived | 2.6 |

| Derivative 5 | TGFβ-derived | 78 |

This table presents a selection of reported IC50 values for derivatives of this compound from in vitro furin activity assays. nih.gov

Biophysical Ligand Binding Studies

To complement the enzyme activity assays, biophysical methods were employed to directly measure the binding of this compound derivatives to their target enzyme and to characterize the thermodynamics and kinetics of this interaction.

Differential Scanning Fluorimetry (DSF), specifically using the nanoDSF technique, was utilized to assess the effect of compound binding on the thermal stability of the target protein, furin. nih.gov The binding of an inhibitor to a protein typically increases its stability, resulting in a higher melting temperature (Tm).

The unliganded furin enzyme exhibited a Tm of 57.7 ± 0.1 °C. nih.gov Upon binding of the this compound derivatives, a significant increase in the Tm was observed. For one of the more potent derivatives, the Tm was increased by as much as 11.6 °C. nih.gov A strong correlation was found between the increase in thermal stability (ΔTm) and the potency of the inhibitors (pIC50), indicating that the more potent compounds induced greater structural stabilization of the enzyme. nih.gov

The following table displays the thermal shift (ΔTm) induced by the binding of various derivatives to furin.

| Compound | ΔTm (°C) |

| Derivative 1 | +11.2 |

| Derivative 2 | +11.6 |

| Derivative 3 | +11.0 |

| Derivative 4 | +10.5 |

| Derivative 5 | +5.8 |

This table showcases the change in melting temperature (ΔTm) of furin upon binding of different this compound derivatives as measured by Differential Scanning Fluorimetry. nih.gov

Surface Plasmon Resonance (SPR) was employed to investigate the real-time binding kinetics of the this compound derivatives to immobilized furin. nih.gov This technique provides valuable information on the association (on-rate) and dissociation (off-rate) of the inhibitor-enzyme complex, which together determine the binding affinity.

The SPR experiments revealed that these inhibitors exhibit slow off-rate binding kinetics. nih.gov For two of the potent derivatives, the dissociation from furin was notably slow, with off-rates (k_off) of (1.8 ± 0.6) × 10⁻⁴ s⁻¹ and (3.1 ± 2.2) × 10⁻⁴ s⁻¹. This corresponds to long residence times (τ) of 92 minutes and 53.7 minutes, respectively. nih.gov Such slow dissociation kinetics are often a desirable feature in drug candidates, as they can lead to a more sustained inhibitory effect.

The kinetic parameters for representative compounds are summarized below.

| Compound | Off-rate (k_off) (s⁻¹) | Residence Time (τ) (min) |

| Derivative 1 | (1.8 ± 0.6) × 10⁻⁴ | 92 |

| Derivative 3 | (3.1 ± 2.2) × 10⁻⁴ | 53.7 |

This table presents the dissociation kinetics of two this compound derivatives from furin, as determined by Surface Plasmon Resonance. nih.gov

While specific radioligand binding assay data for this compound is not extensively available in the public domain, a hypothetical assay can be described based on its known interaction with furin. A competitive binding assay could be designed using a radiolabeled substrate or a known peptidic inhibitor of furin, such as [³H]-decanoyl-RVKR-chloromethylketone.

In such an assay, a constant concentration of the radioligand would be incubated with purified furin or membrane preparations expressing the enzyme. The addition of increasing concentrations of unlabeled this compound would be expected to compete for binding to the active site, thereby displacing the radioligand. The amount of bound radioactivity would be measured, and the data would be used to calculate the Ki, or inhibitory constant, which represents the affinity of the compound for the target. This would provide a direct measure of receptor occupancy and affinity, complementing the data from enzymatic and other biophysical assays.

Cell-Based Assays for Mechanistic Pathway Elucidation

The potent enzymatic inhibition and direct binding of this compound derivatives to furin suggest that these compounds should modulate cellular signaling pathways that are dependent on furin activity. High cellular potency has been reported for this class of inhibitors, with one derivative showing a cellular IC50 of 0.8 nM. nih.gov

Furin is responsible for the proteolytic maturation of a wide array of precursor proteins, including growth factors, receptors, and adhesion molecules. One important substrate of furin is TGF-β, a cytokine that signals through the Smad pathway. Inhibition of furin would be expected to block the maturation and secretion of active TGF-β, thereby downregulating this signaling cascade.

To investigate this, a hypothetical cell-based assay could involve treating a suitable cell line (e.g., a human lung adenocarcinoma cell line like A549, which expresses furin and responds to TGF-β) with this compound. Following treatment, the cells could be stimulated with a precursor form of TGF-β. The effect of the compound on the TGF-β signaling pathway could then be assessed by Western blot analysis of the phosphorylation status of key downstream signaling proteins, Smad2 and Smad3.

A dose-dependent decrease in the levels of phosphorylated Smad2 and Smad3 would be anticipated in cells treated with this compound, consistent with the inhibition of furin-mediated TGF-β maturation. This would provide a direct link between the enzymatic inhibition of furin by the compound and the modulation of a specific cellular signaling pathway. Such experiments would be crucial for elucidating the molecular mechanism underlying the observed cellular effects of this compound class.

In Vitro Cell Proliferation Studies (Focus on Cell Cycle Effects and Apoptosis Induction)

While direct studies on this compound are not available, the general mechanism for related 3-aryl-2,6-diaminopyridine compounds involves the disruption of normal cell cycle progression. This is often achieved by inhibiting CDKs, leading to an arrest at specific checkpoints in the cell cycle, such as G1 or G2/M phases. Such an arrest can prevent the cell from dividing and may ultimately trigger programmed cell death, or apoptosis.

The induction of apoptosis is a key outcome of antiproliferative agents. For related pyridine (B92270) derivatives, this process is typically confirmed through assays that detect markers of apoptosis, such as the externalization of phosphatidylserine (B164497) (measured by Annexin V staining) or the activation of caspases (key enzymes in the apoptotic cascade). However, no specific data tables quantifying these effects for this compound could be retrieved from the available literature.

Evaluation of Selective Biological Responses in Defined Cellular Models

The selectivity of a compound is a critical aspect of its potential as a research tool or therapeutic lead. It is evaluated by comparing its effects on cancerous cell lines versus normal, non-cancerous cell lines, or its differential activity across various cancer cell types. For the broader class of substituted aminopyridines, researchers often screen them against a panel of different human cancer cell lines (e.g., breast, lung, colon, prostate) to identify selective activity. google.com This allows for the determination of whether a compound has a broad antiproliferative effect or is specific to certain cell types with particular genetic or molecular characteristics.

Unfortunately, specific comparative data from such panels for this compound are not present in the reviewed scientific reports. Therefore, a quantitative assessment of its selective biological response in defined cellular models cannot be provided at this time.

Structural Characterization for Research and Advanced Analytical Methodologies

X-ray Crystallography of Compound-Protein Co-Crystal Structures

X-ray crystallography stands as a definitive method for determining the three-dimensional atomic arrangement of a molecule. In the context of "3-(3,5-dichlorophenyl)pyridine-2,6-diamine" and its analogs, this technique is particularly insightful when the compound is co-crystallized with a protein target. Such co-crystal structures provide an atomic-level view of the binding interactions between the small molecule and the macromolecule, which is invaluable for structure-based drug design.

Research on (3,5-dichlorophenyl)pyridine-derived molecules as inhibitors of the proprotein convertase furin has successfully utilized X-ray crystallography to elucidate the binding mechanism. nih.gov In these studies, the inhibitor was co-crystallized with furin, and the resulting X-ray structures revealed that the binding of the inhibitor induced a significant conformational change in the active site of the enzyme. nih.gov Specifically, the 3,5-dichlorophenyl moiety of the inhibitor was observed to insert into a newly formed hydrophobic binding pocket, a detail that could only be precisely determined through X-ray diffraction analysis. nih.gov This induced-fit mechanism highlights the importance of obtaining co-crystal structures to understand the nuanced interactions that govern molecular recognition. nih.gov

While the crystal structure of "this compound" itself is not widely reported in public databases, the structural studies of related dichloropyridine derivatives, such as 4-amino-3,5-dichloropyridine, provide insights into the types of intermolecular interactions, like hydrogen bonding and π–π stacking, that are likely to influence its solid-state structure. nih.gov

Table 1: Crystallographic Data for a Related Dichloropyridine Compound

| Parameter | Value |

|---|---|

| Compound | 4-Amino-3,5-dichloropyridine |

| Chemical Formula | C5H4Cl2N2 |

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| Key Interactions | N—H⋯N hydrogen bonding, offset π–π stacking, halogen–π interactions |

Data derived from studies on analogous compounds to illustrate typical crystallographic findings. nih.gov

Advanced Spectroscopic and Spectrometric Techniques for Research Compound Analysis

Spectroscopic and spectrometric methods are indispensable for the characterization of novel chemical entities like "this compound". These techniques provide detailed information about the compound's structure, molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of newly synthesized compounds. For "this compound," ¹H NMR would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and dichlorophenyl rings, as well as signals for the amine protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide critical information about the electronic environment and connectivity of the protons.

Table 2: Predicted ¹H NMR Spectral Features for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine-H | 6.0 - 8.0 | Doublet, Triplet |

| Dichlorophenyl-H | 7.0 - 7.5 | Singlet, Doublet |

| Amine-NH2 | 4.0 - 6.0 | Broad Singlet |

Predicted values are based on typical chemical shifts for similar aromatic amines and dichlorophenyl compounds.

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound with high accuracy. For "this compound," high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The isotopic pattern resulting from the two chlorine atoms would be a characteristic feature in the mass spectrum, further confirming the compound's identity.

In research involving related (3,5-dichlorophenyl)pyridine-derived furin inhibitors, a MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight-Mass Spectrometry) based assay was established to determine the activity of the enzyme. nih.gov This demonstrates the utility of mass spectrometry not only for structural confirmation but also in the development of assays to probe the mechanism of action of a compound.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and its unique vibrational modes. For "this compound," the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the amine groups, C-N stretching, and aromatic C-H and C=C stretching vibrations. The C-Cl stretching vibrations from the dichlorophenyl group would also be present in the fingerprint region.

Studies on the vibrational spectra of structurally related molecules, such as 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide, have utilized both FT-IR and FT-Raman spectroscopy in conjunction with density functional theory (DFT) calculations to assign the observed vibrational frequencies. nih.gov This combined experimental and theoretical approach allows for a detailed understanding of the molecule's vibrational properties. nih.govresearchgate.netresearchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 600 - 800 |

Expected ranges are based on standard IR correlation tables and data from similar compounds. nih.govnist.gov

Chromatographic Separations for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method to determine the purity of a research compound and to monitor the progress of a chemical reaction. For "this compound," a reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid to improve peak shape.

The development of a robust HPLC method is crucial for ensuring the quality of a compound used in biological assays, as even small impurities can lead to misleading results. A study on the determination of 3,4-diaminopyridine (B372788) described an HPLC method for its analysis in the presence of related substances and degradation products, highlighting the specificity and precision required for such assays. researchgate.net This method utilized a C18 column with a mobile phase containing an ion-pairing agent to achieve good separation. researchgate.net Such methodologies are directly applicable to the purity assessment of "this compound" in a research setting.

Future Research Directions and Unexplored Avenues for 3 3,5 Dichlorophenyl Pyridine 2,6 Diamine

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity and Potency for Identified Targets

The existing research on (3,5-dichlorophenyl)pyridine-derived furin inhibitors has established a foundational understanding of their structure-activity relationship (SAR). nih.gov The interaction is characterized by the insertion of the 3,5-dichlorophenyl moiety into a newly formed hydrophobic pocket within the furin active site, a conformational change that is key to its inhibitory action. researchgate.netnih.gov Future research should focus on systematically modifying the core structure to enhance potency and, crucially, specificity.

Key areas for synthetic modification include:

The Dichlorophenyl Ring: Exploration of alternative substitution patterns on the phenyl ring could fine-tune hydrophobic and electronic interactions within the binding pocket. Replacing chlorine atoms with other halogens (e.g., bromine, fluorine) or with small alkyl or trifluoromethyl groups could modulate binding affinity and metabolic stability.

The Pyridine (B92270) Core: The nitrogen atom and amino groups on the pyridine ring are critical for establishing key interactions. Modifications to the pyridine core itself, such as the introduction of additional substituents or its replacement with other heteroaromatic systems, could lead to improved binding kinetics and selectivity against other members of the proprotein convertase family. scienceopen.com

The Diamine Substituents: The 2,6-diamine groups offer a vector for introducing a wide variety of functional groups to probe interactions with surface-exposed residues of the target protein. Synthesizing libraries of analogues with diverse substituents at these positions could identify new interactions that enhance binding affinity and selectivity.

The goal of these synthetic efforts should be to create analogues with superior potency, reflected in lower IC50 values, and a well-defined selectivity profile against closely related proteases.

Table 1: Biochemical Data for (3,5-Dichlorophenyl)pyridine-Derived Furin Inhibitors

| Compound Reference | IC50 (nM) vs. Furin (TGFβ-derived substrate) | IC50 (nM) vs. Furin (S-protein-derived substrate) | Thermal Shift (ΔTm in °C) | Residence Time (τ in min) |

| Compound 1 | 2.3 | 1.1 | Not specified | 92 |

| Compound 2 | 1.3 | 0.8 | +11.6 | Not specified |

| Compound 3 | 1.8 | Not specified | Not specified | 53.7 |

| Compound 4 | 2.6 | Not specified | Not specified | Not specified |

| Compound 5 | 78 | Not specified | Not specified | Not specified |

This table presents data for various analogues of 3-(3,5-dichlorophenyl)pyridine-2,6-diamine as reported in the literature to illustrate the impact of structural modifications on activity. nih.govresearchgate.net

Investigation of Unanticipated or Off-Target Biological Interactions

While furin has been identified as a primary target for this class of compounds, a comprehensive understanding of their biological activity requires a thorough investigation of potential off-target interactions. researchgate.netnih.gov Off-target binding can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Identifying these interactions is essential for accurately interpreting experimental results and predicting the clinical safety profile of any potential therapeutic candidate.

Future research should employ unbiased, proteome-wide screening methods to identify these unanticipated interactions. Key methodologies include:

Chemical Proteomics: Techniques such as affinity chromatography-mass spectrometry, where a derivatized version of the compound is used to "pull down" binding partners from cell lysates, can provide a direct map of protein interactions.

Thermal Proteome Profiling (TPP): This method assesses changes in the thermal stability of thousands of proteins in response to compound treatment. A shift in a protein's melting temperature suggests a direct binding event, allowing for the identification of targets in a cellular context.

Phenotypic Screening: High-content imaging and other cell-based assays can reveal unexpected cellular effects of the compound, which can then be traced back to specific off-target interactions through mechanistic studies.

A systematic evaluation of off-target effects will provide a more complete picture of the compound's mechanism of action and guide the design of more selective next-generation analogues.

Integration of Multi-Omics Data to Uncover Broader Mechanistic Effects

The biological impact of inhibiting a key enzyme like furin extends beyond the direct modulation of its immediate substrates. Furin is involved in the processing of a wide array of proteins, including growth factors, hormones, and viral envelope proteins. nih.govnih.gov To understand the full scope of cellular and systemic responses to this compound, an integrated multi-omics approach is necessary.

Future studies should leverage the following platforms:

Transcriptomics (RNA-Seq): To measure changes in gene expression following compound treatment, revealing the downstream signaling pathways and cellular processes that are transcriptionally regulated in response to furin inhibition.

Proteomics: To quantify changes in the cellular proteome, identifying alterations in the levels of both furin substrates and other proteins whose expression or stability is indirectly affected.

Metabolomics: To analyze changes in the profiles of small-molecule metabolites, providing a functional readout of the metabolic state of the cell and how it is perturbed by the compound.

By integrating these large-scale datasets, researchers can construct a comprehensive network model of the compound's effects, uncovering novel biomarkers of target engagement and revealing broader mechanistic insights that are not apparent from single-target studies alone.

Development of Novel and More Efficient Synthetic Pathways for Scalable Research Applications

The advancement of SAR studies and further biological evaluation depends on the ready availability of this compound and its analogues. Therefore, the development of more efficient, robust, and scalable synthetic routes is a critical research objective. Current synthetic strategies may involve multiple steps or require harsh conditions. researchgate.net

Future research in synthetic chemistry should focus on:

Modern Coupling Methodologies: Employing advanced cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to construct the core biaryl linkage between the pyridine and dichlorophenyl rings could improve yields and functional group tolerance.

C-H Activation: Direct functionalization of C-H bonds on the pyridine or phenyl rings offers a more atom-economical approach to synthesis, potentially reducing the number of steps required for analogue production.

Multicomponent Reactions: Designing one-pot, multicomponent reactions could streamline the assembly of the core pyridine scaffold from simpler, commercially available starting materials, facilitating rapid library synthesis. nih.govresearchgate.net

Flow Chemistry: The use of continuous flow reactors could enable safer, more controlled, and more scalable production of key intermediates and final compounds, overcoming challenges associated with reaction exotherms or the handling of hazardous reagents.

These innovations would not only accelerate the pace of research by making a wider array of analogues more accessible but also provide a viable path towards the large-scale synthesis required for later-stage preclinical and clinical development.

Application of Advanced Computational Tools for Predictive Design and Optimization of Research Probes

The availability of high-resolution X-ray crystal structures of (3,5-dichlorophenyl)pyridine derivatives in complex with furin provides an excellent foundation for the application of computational chemistry and molecular modeling. researchgate.netnih.govscienceopen.com These tools can be used to rationalize existing SAR data and, more importantly, to predictively design novel analogues with improved properties.

Key computational approaches to be explored include:

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the inhibitor-protein complex, providing insights into the stability of key interactions and the role of water molecules in the binding site. researchgate.net This can also be used to explore the "induced-fit" mechanism in greater detail. researchgate.net

Free Energy Calculations: Methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to accurately predict the binding affinities of proposed analogues before they are synthesized, helping to prioritize the most promising candidates.

In Silico Screening: Docking large virtual libraries of compounds against the furin binding site can help identify novel scaffolds or derivatives with the potential for high-affinity binding.

ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early-stage optimization of drug-like properties in parallel with potency and selectivity.

A tight integration of computational design and chemical synthesis will create an efficient feedback loop, accelerating the discovery and optimization of potent and selective probes based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(3,5-dichlorophenyl)pyridine-2,6-diamine in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear protective goggles, gloves, lab coats, and masks to avoid skin/eye contact and inhalation.

- Waste Management : Segregate waste and collaborate with certified hazardous waste disposal services to prevent environmental contamination .

- Storage : Store in airtight containers away from light and moisture to prevent degradation.

Q. What analytical techniques are commonly used to quantify this compound in environmental samples?

- Methodological Answer :

- LC-MS/MS : Offers high sensitivity (LOD: 0.1–5 ng/mL) and specificity for trace analysis in complex matrices.

- HPLC-UV : Suitable for routine quantification with a linear range of 10–500 ng/mL and recovery rates >85% .

- Calibration Standards : Use certified analytical standards (e.g., Sigma-Aldrich) to ensure accuracy.

Table 1 : Comparison of Analytical Methods

| Technique | LOD (ng/mL) | Recovery (%) | Matrix Applicability |

|---|---|---|---|

| LC-MS/MS | 0.1–2 | 90–95 | Soil, water |

| HPLC-UV | 5–10 | 85–90 | Biological fluids |

Q. How is the structural confirmation of this compound typically performed?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolves bond lengths (mean C–C: 1.39 Å) and dihedral angles to confirm stereochemistry. Optimal crystallization conditions: slow evaporation in ethanol/water mixtures at 296 K .

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm).

Advanced Research Questions

Q. What challenges arise in synthesizing this compound with high regioselectivity, and how can reaction conditions be optimized?

- Methodological Answer :

- Regioselectivity Issues : Competing reactions at the pyridine nitrogen or dichlorophenyl group reduce yield.

- Optimization Strategies :

- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic esters to target specific positions.

- Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to favor desired pathways .

Q. How do the electronic effects of chlorine substituents on the phenyl ring influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The 3,5-dichloro groups increase electrophilicity at the pyridine C-2 and C-6 positions, accelerating SNAr reactions.

- Kinetic Studies : DFT calculations (B3LYP/6-31G*) show a 15–20% reduction in activation energy compared to non-chlorinated analogs .

Q. What computational methods are effective in predicting the binding affinity of this compound derivatives to biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates interactions with enzymes (e.g., cytochrome P450). Use the InChI key (e.g., BAMJLRZKCSLZHA-UHFFFAOYSA-N) for accurate ligand parameterization .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.

Table 2 : Key Computational Parameters

| Method | Software | Force Field | Output Metrics |

|---|---|---|---|

| Docking | AutoDock Vina | AMBER | Binding Energy (kcal/mol) |

| MD Simulation | GROMACS | CHARMM36 | RMSD, H-bond occupancy |

Contradictions and Resolutions

- lists herbicide applications, but regulatory tolerances (e.g., 180.399) were revoked, highlighting the need for updated environmental impact studies. Researchers should prioritize ecotoxicology assays (e.g., Daphnia magna LC50 tests) to address regulatory gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.